AZ-5104 is a chemical compound recognized primarily as a potent inhibitor of the epidermal growth factor receptor (EGFR). It is the demethylated metabolite of the drug osimertinib, which is used in targeted cancer therapies. Specifically, AZ-5104 exhibits significant inhibitory activity against various EGFR mutations, making it a valuable compound in the treatment of non-small cell lung cancer (NSCLC) . The compound is classified under the CAS number 1421373-98-9 and has garnered attention for its potential in overcoming resistance to other EGFR inhibitors .
The exact mechanism by which Almonertinib inhibits tyrosine kinases is still under investigation []. However, research suggests it might bind to the ATP-binding pocket of these enzymes, preventing them from transferring phosphate groups and thereby halting downstream signaling pathways crucial for cancer cell growth and survival [].
Further studies are needed to fully elucidate the specific interactions between Almonertinib and its target tyrosine kinases.
AZ-5104 undergoes metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP3A. This metabolic pathway converts osimertinib into AZ-5104, enhancing its pharmacological profile. The compound can interact with various cellular pathways, leading to decreased proliferation of cancer cells, particularly those harboring specific EGFR mutations .
The following reactions are notable:
AZ-5104 demonstrates high biological activity as an EGFR inhibitor with an IC50 value of less than 1 nM against several mutated forms of EGFR, including L858R/T790M and L861Q variants. This potency indicates its effectiveness in inhibiting tumor cell proliferation in vitro and suggests potential therapeutic benefits in NSCLC patients who have developed resistance to first-line treatments . Additionally, at low micromolar concentrations, AZ-5104 has been characterized as an agonist for retinoic acid receptor-related orphan receptor gamma (RORγ), indicating a dual role in biological systems .
The synthesis of AZ-5104 typically involves the following steps:
This method highlights the importance of enzymatic processes in generating active pharmaceutical ingredients from existing compounds .
AZ-5104's primary application lies in oncology, specifically for treating NSCLC characterized by EGFR mutations. Its ability to inhibit tumor growth makes it a candidate for:
Additionally, ongoing research may expand its applications into other areas involving RORγ modulation .
Studies have shown that AZ-5104 interacts with various cellular targets beyond EGFR. Notably:
These interactions underscore the compound's multifaceted nature and potential for broader therapeutic applications.
AZ-5104 shares structural and functional similarities with several compounds within its class. Here are some notable comparisons:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Osimertinib | EGFR inhibitor | Prodrug form; converted to AZ-5104 |
| Afatinib | Irreversible EGFR inhibitor | Broad spectrum against various mutations |
| Erlotinib | Reversible EGFR inhibitor | First-generation EGFR inhibitor |
| Dacomitinib | Irreversible pan-HER inhibitor | Targets multiple HER family receptors |
AZ-5104's unique position as a metabolite of osimertinib allows it to potentially overcome resistance mechanisms associated with other inhibitors, offering a strategic advantage in targeted therapies for NSCLC .
AZ-5104 possesses the molecular formula C₂₇H₃₁N₇O₂ with a molecular weight of 485.58 grams per mole [2] [4] [6]. The compound exists as a crystalline solid with a characteristic yellow appearance under standard laboratory conditions [4] [24]. Comprehensive physicochemical parameter analysis reveals several critical properties that define the compound's behavior in various environments.
The melting point of AZ-5104 has been determined to be 158-160°C, indicating moderate thermal stability [26]. The compound exhibits a predicted density of 1.267 ± 0.06 grams per cubic centimeter [26]. Solubility studies demonstrate that AZ-5104 shows significant solubility in organic solvents, with approximately 28 milligrams per milliliter achievable in dimethyl sulfoxide [4] [22]. In ethanol, the compound achieves solubility of approximately 30 milligrams per milliliter [24]. However, AZ-5104 demonstrates poor aqueous solubility, being essentially insoluble in water with less than 0.1 milligrams per milliliter [22].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 485.58 g/mol | [2] [4] [6] |
| Melting Point | 158-160°C | [26] |
| Density | 1.267 ± 0.06 g/cm³ | [26] |
| DMSO Solubility | ≥28 mg/mL | [4] [22] |
| Ethanol Solubility | ~30 mg/mL | [24] |
| Water Solubility | <0.1 mg/mL | [22] |
The compound demonstrates optimal storage conditions at -20°C as a powder, maintaining stability for up to three years under these conditions [4] [6]. When dissolved in solvents, stability is reduced to approximately six months at -80°C and one month at -20°C [4].
AZ-5104 exhibits a complex molecular architecture characterized by multiple distinct functional groups that contribute to its chemical behavior [2] [3]. The compound contains seven nitrogen atoms and two oxygen atoms integrated within a sophisticated heterocyclic framework [2] [6].
The primary structural features include an indole moiety connected to a pyrimidine ring system [2] [3]. The indole component consists of a benzene ring fused to a pyrrole ring, providing aromatic stability and contributing to the compound's electronic properties [2]. The pyrimidine heterocycle serves as a central connecting element within the molecular framework [2] [3].
A methoxy group (-OCH₃) is attached to the phenyl ring, contributing to the compound's electron-donating properties [2] [22]. The presence of dimethylamino functionality provides additional nitrogen-containing basic sites within the molecule [2] [3]. A crucial structural element is the acrylamide group (prop-2-enamide), which functions as a Michael acceptor system [15] [31].
The International Union of Pure and Applied Chemistry name for AZ-5104 is N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide [2] [22]. This systematic nomenclature reflects the compound's structural complexity and functional group arrangement.
The compound's Simplified Molecular Input Line Entry System representation is: CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC [2] [22]. This linear notation captures the complete molecular connectivity and stereochemical information.
AZ-5104 presents interesting stereochemical considerations due to its flexible molecular framework and multiple rotatable bonds [5]. The compound contains ten rotatable bonds, providing significant conformational flexibility [5]. This flexibility allows the molecule to adopt various three-dimensional arrangements depending on environmental conditions and intermolecular interactions.
The indole and pyrimidine ring systems maintain planarity due to their aromatic character, but the connecting linkages permit rotational freedom [14]. The acrylamide functionality exhibits planar geometry around the carbon-carbon double bond, with the potential for cis-trans isomerism, though the trans configuration is typically favored [15] [31].
Computational analysis indicates that the compound can access multiple conformational states, with the relative populations dependent on solvent environment and temperature [14]. The dimethylaminoethyl side chain demonstrates particularly high flexibility, allowing for various spatial orientations that may influence binding interactions [17].
The methoxy substituent on the phenyl ring adopts preferential orientations that minimize steric interactions with adjacent groups [22]. The overall molecular shape can be described as elongated with multiple hydrogen bonding sites that influence conformational preferences [17].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of AZ-5104 [11] [12]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts corresponding to the various proton environments within the molecule [11]. The aromatic protons from the indole and pyrimidine systems appear in the downfield region, typically between 7-9 parts per million [11].
The methoxy group protons exhibit a characteristic singlet around 3-4 parts per million, while the dimethylamino protons appear as a distinct signal in the aliphatic region [11]. The acrylamide protons show typical vinyl coupling patterns with chemical shifts reflecting the electron-withdrawing nature of the adjacent carbonyl group [11].
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 486.3 for the protonated molecular ion [M+H]⁺ [12]. Tandem mass spectrometry fragmentation patterns reveal characteristic product ions, including a prominent fragment at mass-to-charge ratio 72.1, which corresponds to loss of the major structural components [12]. Additional significant fragments appear at mass-to-charge ratios that reflect the systematic breakdown of functional groups [12].
| Spectroscopic Parameter | Value | Technique |
|---|---|---|
| Molecular Ion [M+H]⁺ | 486.3 m/z | MS |
| Major Fragment | 72.1 m/z | MS/MS |
| UV Maximum | 277, 313 nm | UV-Vis |
| Retention Time | 2.98 min | LC-MS |
Ultraviolet-visible spectroscopy demonstrates absorption maxima at 277 and 313 nanometers, reflecting the extended conjugation within the aromatic ring systems [24]. These absorption characteristics are consistent with the presence of the indole chromophore and pyrimidine system [24].
AZ-5104 demonstrates complex stability characteristics that vary significantly depending on environmental conditions [15] [16]. The compound shows remarkable instability in biological matrices, particularly plasma, where it undergoes rapid degradation [15]. Studies indicate that after six hours of incubation in rat plasma, only 2.96% of the original AZ-5104 remains intact [15].
The primary mechanism of instability involves Michael addition reactions between the acrylamide functional group and nucleophilic species, particularly cysteine residues present in plasma proteins [15]. This reactivity is attributed to the electron-deficient nature of the acrylamide double bond, which readily accepts nucleophilic attack [15] [16].
Protein-filtered plasma experiments demonstrate enhanced stability compared to whole plasma, indicating that macromolecular proteins are significant contributors to compound degradation [15]. Free cysteine solutions cause rapid AZ-5104 degradation, confirming the role of sulfur-containing nucleophiles in the degradation process [15].
The compound exhibits improved stability in organic solvents, with acetonitrile addition shown to maintain compound integrity in plasma matrices [15]. This stabilization likely occurs through competitive solvation effects that reduce nucleophilic attack on the reactive acrylamide group [15].
Temperature effects on stability reveal that AZ-5104 maintains reasonable stability when stored as a solid at -20°C for extended periods [4] [6]. However, solution stability is significantly reduced, particularly at physiological temperatures [15].
| Matrix | Stability (6 hours) | Mechanism |
|---|---|---|
| Rat Plasma | 2.96% remaining | Michael addition |
| Protein-filtered Plasma | 84.5% remaining | Reduced nucleophile access |
| Cysteine Solution | Rapid degradation | Thiol addition |
| Acetonitrile/Plasma | Enhanced stability | Competitive solvation |
The reactivity profile indicates that AZ-5104 functions as an electrophilic species due to its acrylamide Michael acceptor system [16] [31]. This electrophilic character enables covalent modification of nucleophilic sites on target proteins, but also contributes to non-specific reactivity with biological nucleophiles [16].
The synthetic pathways for AZ-5104 production involve both chemical synthesis approaches and metabolic conversion from osimertinib. The compound exhibits a complex molecular structure with the formula C27H31N7O2 and molecular weight of 485.58 grams per mole [3] [4].
Chemical synthesis of AZ-5104 follows established organic synthesis principles utilizing convergent strategies similar to those employed in related third-generation epidermal growth factor receptor inhibitor synthesis [1] [5]. The synthetic approach involves multiple key steps including nucleophilic aromatic substitution reactions, oxidation processes, and coupling reactions to construct the complex heterocyclic framework.
The synthetic route typically begins with the preparation of key intermediates through nucleophilic aromatic substitution reactions between appropriately substituted pyrimidine precursors and indole derivatives [1] [5]. These reactions proceed under basic conditions using potassium carbonate in dimethylformamide at elevated temperatures, achieving yields of approximately 90 percent [5].
Subsequent oxidation steps utilize ammonium heptamolybdate tetrahydrate as a catalyst with aqueous hydrogen peroxide in ethanol, resulting in yields of approximately 84 percent [5]. The formation of the acrylamide functionality involves sequential acylation and elimination reactions, with triethylamine-mediated elimination in n-propanol under reflux conditions achieving near-quantitative yields [5].
The mechanistic pathways involve several critical transformations. The initial nucleophilic aromatic substitution proceeds through a Meisenheimer complex intermediate, with the electron-withdrawing pyrimidine nitrogen facilitating nucleophilic attack [5]. The oxidation of sulfur-containing intermediates follows a mechanism involving molybdenum-catalyzed oxygen transfer from hydrogen peroxide [5].
The final coupling step employs reductive amination conditions using sodium triacetoxyborohydride in dimethylacetamide, achieving yields of approximately 92 percent [5]. This reaction proceeds through imine formation followed by stereoselective reduction to form the desired tertiary amine functionality.
The purification and analytical characterization of AZ-5104 require sophisticated methodologies due to its complex structure and potential for degradation under certain conditions [6] [7] [8].
Multiple purification techniques have been developed for AZ-5104 isolation and purification. Protein precipitation using acetonitrile represents the most commonly employed method for biological sample preparation, achieving extraction recoveries between 85-95 percent [6] [7] [8]. This technique involves mixing biological samples with acetonitrile containing stable isotopically labeled internal standards, followed by centrifugation and supernatant collection [6] [7].
Liquid-liquid extraction methodologies utilize organic solvents for AZ-5104 isolation from complex matrices, achieving recoveries of 80-90 percent [9] [10]. Solid phase extraction techniques employ specialized cartridges for selective retention and elution of AZ-5104, particularly useful for urine sample processing with recoveries of 75-85 percent [10].
Dried blood spot extraction represents an innovative approach utilizing microsampling devices such as hemaPEN, achieving excellent recoveries of 90-95 percent [6] [7] [8]. This methodology involves extraction with acetonitrile followed by vortexing and centrifugation to obtain clear supernatants suitable for chromatographic analysis [7] [8].
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry represents the gold standard for AZ-5104 quantification [6] [11] [7] [8]. Chromatographic separation utilizes ACE PFP C18 columns (2.1 × 100 millimeters, 1.7 micrometers particle size) maintained at 50 degrees Celsius [7]. Mobile phase compositions employ ammonium formate buffer (10 millimolar, pH 4.3) with 0.1 percent formic acid and acetonitrile gradients [7].
Mass spectrometric detection employs positive ionization electrospray ionization with multiple reaction monitoring transitions. The characteristic mass transition for AZ-5104 involves the precursor ion at mass-to-charge ratio 486.3 fragmenting to product ion 72.1 [6] [7]. Retention times consistently occur at approximately 2.98 minutes under optimized chromatographic conditions [6] [7].
Validation parameters demonstrate excellent analytical performance with linearity ranges from 1-729 nanograms per milliliter [7]. Accuracy values range from 93.2 to 99.6 percent with precision values below 10.3 percent [7] [8]. Lower limits of quantification achieve 1 nanogram per milliliter sensitivity [7] [8].
Scale-up of AZ-5104 production requires careful consideration of multiple factors including starting material availability, reaction optimization, purification efficiency, and quality control requirements [12] [13].
Laboratory-scale synthesis typically involves milligram quantities with yields optimized between 95-99 percent [12] [13]. Column chromatography serves as the primary purification method at this scale, with high-performance liquid chromatography analysis providing quality control [12] [13].
Pilot-scale production expands to gram quantities with slightly reduced yields of 90-95 percent due to increased handling losses and process variations [12] [13]. Preparative high-performance liquid chromatography becomes necessary for efficient purification at this scale, with multiple quality control methods ensuring product specifications [12] [13].
Production-scale synthesis involves kilogram quantities with yields typically ranging from 85-90 percent [12] [13]. Industrial purification techniques replace laboratory methods, requiring current good manufacturing practice compliance and validated analytical procedures [12] [13].
Critical process parameters include temperature control, reaction time optimization, and solvent selection [12] [13]. Temperature variations can significantly impact reaction yields and product purity, requiring precise control systems [12] [13]. Reaction monitoring through in-process analytical testing ensures consistent product quality [12] [13].
Solvent recovery systems become essential at production scales for economic and environmental considerations [12] [13]. Equipment design must accommodate increased volumes while maintaining mixing efficiency and heat transfer capabilities [12] [13].
Quality control systems must evolve from simple analytical testing to comprehensive quality assurance programs including statistical process control and validation protocols [12] [13].
Convergent synthesis strategies offer significant advantages for AZ-5104 production through improved efficiency and reduced synthetic complexity [5] [14]. These approaches involve the independent preparation of key intermediates followed by late-stage coupling reactions [5] [14].
The convergent strategy involves the separate synthesis of two major fragments: the indole-pyrimidine moiety and the substituted aniline component [5]. This approach allows for parallel synthesis pathways, reducing overall synthetic time and improving resource utilization [5].
The substituted aniline fragment preparation involves a five-step sequence starting from 4-fluoro-2-methoxy-5-nitroaniline [5]. Morpholine substitution, formylation, nitro reduction, and acrylamide formation provide the second key intermediate [5].
The convergent approach culminates in a late-stage coupling reaction between the two major fragments [5]. This condensation reaction utilizes sodium tert-butoxide in tetrahydrofuran followed by aqueous sodium hydroxide treatment [5]. The final reductive amination step employs sodium triacetoxyborohydride to complete the synthesis [5].
Advantages of this convergent approach include reduced linear synthetic steps, improved overall yields, and enhanced flexibility for structural modifications [5] [14]. The strategy also facilitates quality control through intermediate characterization and allows for parallel optimization of individual synthetic pathways [5] [14].
AZ-5104 formation from osimertinib represents a major metabolic pathway mediated primarily by cytochrome P450 3A4 enzymes [1] [15] [16] [17]. This biotransformation involves N-demethylation of the indole nitrogen in osimertinib to yield the pharmacologically active metabolite AZ-5104 [1] [15] [16].
Cytochrome P450 3A4 catalyzes the oxidative N-demethylation of osimertinib through a well-characterized mechanism involving hydrogen abstraction and subsequent hydroxylation [16] [17]. The reaction proceeds through formation of a carbinolamine intermediate that spontaneously decomposes to release formaldehyde and generate AZ-5104 [16] [17].
Kinetic parameters for this transformation demonstrate significant variability among cytochrome P450 3A4 genetic variants [16] [17]. Wild-type cytochrome P450 3A4.1 exhibits a maximum velocity of 4.839 picomoles per minute per picomole P450 with a Michaelis constant of 27.890 micromolar [16] [17].
Enhanced metabolic variants including cytochrome P450 3A4.29, 3A4.32, and 3A4.33 demonstrate increased clearance rates ranging from 223.56 to 284.52 percent relative to wild-type [16] [17]. Conversely, reduced-function variants such as cytochrome P450 3A4.17, 3A4.8, and 3A4.7 show decreased clearance rates between 25.86 and 42.53 percent [16] [17].
The metabolic conversion of osimertinib to AZ-5104 occurs predominantly in hepatic microsomes with contributions from both cytochrome P450 3A4 and 3A5 isoforms [15] [18] [16]. Under physiological conditions, AZ-5104 formation accounts for approximately 10 percent of total osimertinib-related circulating material [2] [15] [19].
Reaction kinetics follow Michaelis-Menten behavior with substrate inhibition observed at higher osimertinib concentrations [16] [17]. The metabolic pathway demonstrates sensitivity to cytochrome P450 3A4 inhibitors including proton pump inhibitors, which can significantly reduce AZ-5104 formation [16] [17].
In vivo studies demonstrate rapid AZ-5104 formation following osimertinib administration, with peak plasma concentrations occurring within 6-8 hours post-dose [20] [21]. The metabolite exhibits pharmacological activity comparable to or exceeding that of the parent compound against mutant epidermal growth factor receptor targets [2] [22] [23].
The metabolic formation of AZ-5104 has significant clinical implications due to its enhanced potency against wild-type epidermal growth factor receptor compared to osimertinib [1] [2] [19]. This characteristic contributes to dose-limiting toxicities observed with osimertinib therapy, particularly skin and gastrointestinal adverse effects [1] [24].
Pharmacogenomic variations in cytochrome P450 3A4 activity can substantially alter AZ-5104 exposure, potentially leading to therapeutic failures or increased toxicity [16] [17]. Patients carrying enhanced-function cytochrome P450 3A4 variants may experience increased AZ-5104 formation and associated adverse effects [16] [17].
Drug-drug interactions involving cytochrome P450 3A4 modulators can significantly impact AZ-5104 formation [16] [17] [25] [26]. Strong cytochrome P450 3A4 inhibitors reduce AZ-5104 formation while inducers may increase metabolite production, necessitating dose adjustments [25] [26].